metreleptin - 186018-45-1

metreleptin

Catalog Number: EVT-1513402
CAS Number: 186018-45-1
Molecular Formula: C23H19NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Metreleptin is a synthetic analog of the hormone leptin, which plays a crucial role in regulating energy balance by inhibiting hunger. It is primarily used to treat complications associated with leptin deficiency in patients suffering from lipodystrophy, a condition characterized by abnormal fat distribution and associated metabolic disorders. Metreleptin differs from native human leptin by the addition of a methionine residue at its amino terminus and is produced through recombinant DNA technology in Escherichia coli .

Source and Classification

Metreleptin is classified as a biologic drug and falls under the category of protein-based therapies. It is recognized as an orphan drug due to its specific use in treating rare conditions such as congenital generalized lipodystrophy and acquired generalized lipodystrophy. The drug was approved for medical use in the United States in February 2014 and has since been utilized to manage metabolic abnormalities including insulin resistance, hypertriglyceridemia, and diabetes mellitus .

Synthesis Analysis

Methods and Technical Details

The synthesis of metreleptin involves recombinant DNA technology, where the gene encoding for human leptin is inserted into E. coli bacteria. This method allows for the production of large quantities of the protein. The resultant product is a non-glycosylated polypeptide composed of 147 amino acids, with a molecular weight of approximately 16.15 kilodaltons .

The polypeptide structure includes one disulfide bond between cysteine residues at positions 97 and 147, which is essential for maintaining its functional conformation. The production process includes steps such as fermentation, purification, and formulation into an injectable form .

Chemical Reactions Analysis

Reactions and Technical Details

Metreleptin primarily acts by binding to leptin receptors in peripheral tissues and the central nervous system, influencing metabolic pathways that regulate energy homeostasis. Its mechanism involves several biochemical reactions that modulate insulin sensitivity and appetite regulation.

Upon administration, metreleptin undergoes subcutaneous absorption, with pharmacokinetic studies indicating that peak serum concentrations occur approximately 4 hours post-injection. The elimination half-life ranges from 3.8 to 4.7 hours, with renal clearance identified as the primary route of elimination .

Mechanism of Action

Process and Data

Metreleptin functions as an agonist at leptin receptors, facilitating various metabolic processes:

  • Decreases Energy Intake: By acting on hypothalamic pathways, it reduces appetite.
  • Improves Insulin Sensitivity: Clinical studies have shown reductions in fasting glucose levels and hemoglobin A1c, indicating improved glycemic control.
  • Reduces Hypertriglyceridemia: Metreleptin treatment has been associated with significant decreases in triglyceride levels in patients with lipodystrophy .

In rodent models, metreleptin's effects are mediated through transcriptional regulation of metabolic intermediates that influence energy expenditure and fat storage .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metreleptin is presented as a lyophilized powder that must be reconstituted before administration. Key physical properties include:

  • Appearance: White to off-white powder
  • Solubility: Soluble in sterile water for injection
  • Stability: Requires refrigeration to maintain stability; should not be frozen.

The chemical properties include its non-glycosylated nature which affects its pharmacokinetics compared to naturally occurring leptins that may have different glycosylation patterns influencing their biological activity .

Applications

Scientific Uses

Metreleptin's primary application lies in the treatment of metabolic disorders related to leptin deficiency. It has shown efficacy in:

  • Managing Lipodystrophy: Significant improvements in metabolic parameters such as triglycerides and insulin sensitivity have been documented.
  • Investigational Uses: Research continues into its potential applications for treating diabetes mellitus and other metabolic syndromes where leptin signaling may be disrupted .

Clinical trials have demonstrated that metreleptin can effectively mitigate some complications associated with severe forms of lipodystrophy, providing a critical therapeutic option for affected individuals .

Molecular Pharmacology of Metreleptin

Structural Characterization of Recombinant Methionyl Human Leptin

Metreleptin (recombinant methionyl human leptin) is a 16.15 kDa non-glycosylated polypeptide comprising 147 amino acids. Its primary structure is identical to endogenous human leptin (146 amino acids, 16 kDa) except for an additional N-terminal methionine residue—a consequence of bacterial expression in Escherichia coli [1] [4] [5]. This structural modification does not alter the disulfide bond critical for tertiary structure: Cys97-Cys147 forms a single disulfide bridge essential for biological activity [4] [5]. Unlike endogenous leptin, which may undergo post-translational modifications, metreleptin’s prokaryotic production results in a lack of glycosylation, contributing to its distinct physicochemical properties [4] [7].

Mass spectrometry confirms the molecular mass difference: endogenous leptin exhibits a mass of 16,024 Da (Mr 16024), while metreleptin has 16,155 Da (Mr 16155) due to the extra methionine [4] [7]. Analytical techniques like immunocapture/LC-MS/MS leverage this 31 Da difference to differentiate the molecules in biological matrices [4] [7].

Table 1: Structural Features of Metreleptin vs. Endogenous Leptin

FeatureMetreleptinEndogenous Leptin
Amino Acid Sequence147 aa (N-terminal Met)146 aa
Molecular Weight16.15 kDa16.0 kDa
Disulfide BondCys97-Cys147Cys97-Cys147
Glycosylation StatusNon-glycosylatedMay be glycosylated
Expression SystemEscherichia coliAdipocytes

Pharmacokinetic Profile: Absorption, Distribution, and Renal Clearance Dynamics

Absorption: Following subcutaneous administration, metreleptin reaches peak serum concentration (Cmax) in approximately 4 hours (Tmax range: 2–8 hours). Dose-proportional increases in Cmax and AUC are observed across doses (0.01–0.3 mg/kg) [1] [8]. Gender and adiposity influence absorption kinetics, with higher body fat correlating with prolonged Tmax [8].

Distribution: The volume of distribution (Vd) is estimated at 4–5 times plasma volume, indicating limited extravascular tissue penetration. This aligns with its hydrophilic nature and molecular size [5]. Protein binding is minimal, allowing unbound metreleptin to interact freely with leptin receptors (ObR) in target tissues [2] [5].

Clearance: Renal elimination predominates, with a half-life (t½) of 3.8–4.7 hours in healthy subjects [1] [5] [8]. The short t½ necessitates daily dosing to maintain therapeutic concentrations. Clearance is inversely related to body fat mass: obese individuals exhibit slower clearance than lean subjects due to adiposity-related pharmacokinetic alterations [8].

Table 2: Key Pharmacokinetic Parameters of Metreleptin

ParameterValueInfluencing Factors
Tmax~4 hours (range 2–8 h)Adiposity, injection site
CmaxDose-dependentBody weight, gender
Half-life (t½)3.8–4.7 hoursRenal function, body fat
Volume of Distribution4–5 × plasma volumeHydrophilicity
Primary Clearance RouteRenal filtrationGlomerular filtration rate

Mechanism of Action: Leptin Receptor Activation and JAK/STAT Signaling Pathways

Metreleptin exerts biological effects by binding and activating the long isoform of the leptin receptor (ObRb), a class I cytokine receptor highly expressed in hypothalamic nuclei [3] [6]. ObRb dimerization upon ligand binding activates associated Janus kinase 2 (JAK2), which phosphorylates tyrosine residues on the receptor’s intracellular domain [3] [6]. Phosphorylated Tyr1138 recruits signal transducer and activator of transcription 3 (STAT3), which dimerizes and translocates to the nucleus to regulate genes involved in:

  • Appetite suppression: STAT3 activation stimulates POMC/CART neurons (anorexigenic) and inhibits NPY/AgRP neurons (orexigenic) in the arcuate nucleus [3].
  • Energy expenditure: Enhanced sympathetic nervous system activity and thermogenesis [1] [5].
  • Metabolic regulation: Downregulation of hepatic gluconeogenesis and lipogenesis via hypothalamic-pituitary-adrenal axis modulation [1] [3].

Additional pathways include:

  • ERK pathway: Phosphorylated Tyr985 recruits SHP2, activating extracellular signal-regulated kinase (ERK) to regulate cell proliferation and differentiation [6].
  • PI3K pathway: Indirectly modulates insulin sensitivity in peripheral tissues [3].

Table 3: Metabolic Effects of Metreleptin via JAK/STAT Signaling

Target PathwayBiological OutcomeClinical Relevance
POMC neuron activationReduced food intakeControls hyperphagia
NPY/AgRP neuron inhibitionSuppressed hunger signalingMitigates obesity
Hepatic STAT3 modulation↓ Gluconeogenesis, ↓ LipogenesisImproves insulin resistance
Thermogenesis induction↑ Energy expenditureReduces adiposity

Comparative Analysis of Endogenous Leptin vs. Metreleptin Bioactivity

Structural and Functional Equivalence: Despite the N-terminal methionine, metreleptin retains near-identical receptor binding affinity and signaling potency to endogenous leptin. Both molecules activate ObRb with similar EC50 values in cell-based assays, confirming comparable bioactivity [4] [5].

Pharmacokinetic Divergence: Endogenous leptin circulates at 0.5–30 ng/mL in physiological states, exhibiting diurnal rhythm and pulsatile secretion [3] [7]. Metreleptin achieves supra-physiological concentrations post-administration (>10× baseline), but its shorter t½ (3.8–4.7 h vs. endogenous leptin’s ~4.5 h) necessitates exogenous dosing to sustain therapeutic levels [1] [8].

Analytical Differentiation: Standard ELISAs cannot distinguish endogenous leptin from metreleptin due to antibody cross-reactivity. Immunocapture coupled with LC-MS/MS resolves this by exploiting their 31 Da mass difference. This method confirms that elevated "total leptin" in treated patients primarily reflects metreleptin accumulation rather than endogenous leptin [4] [7].

Receptor Dynamics: Both molecules induce identical JAK/STAT and ERK signaling cascades. However, metreleptin’s pharmacokinetics lead to transient receptor activation peaks, unlike endogenous leptin’s circadian oscillations [3] [5] [8].

Table 4: Analytical Differentiation of Leptin Species via LC-MS/MS

ParameterMetreleptinEndogenous Leptin
Molecular Mass16,155 Da16,024 Da
Detectable Ions(MH13+)–(MH16+)(MH13+)–(MH16+)
Lower Limit of Quantification15.63 ng/mL15.63 ng/mL
Clinical UtilityTracks drug pharmacokineticsMeasures physiological levels

Compound Names Mentioned:

  • Metreleptin
  • Recombinant methionyl human leptin
  • Endogenous leptin
  • Leptin receptor (ObRb)
  • STAT3
  • JAK2

Properties

CAS Number

186018-45-1

Product Name

metreleptin

Molecular Formula

C23H19NO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.